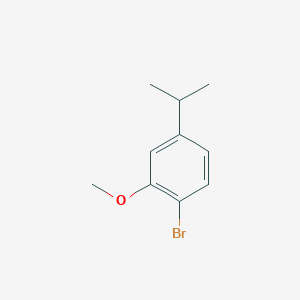

Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)-

Description

Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- is a brominated aromatic compound with a methoxy group at position 2 and an isopropyl group at position 4. Its molecular formula is C₁₀H₁₃BrO, and its molecular weight is approximately 229.09 g/mol. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy, isopropyl) substituents, creating unique electronic and steric effects.

Properties

IUPAC Name |

1-bromo-2-methoxy-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVJIKIJDVVNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630678 | |

| Record name | 1-Bromo-2-methoxy-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820258-23-9 | |

| Record name | 1-Bromo-2-methoxy-4-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820258-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methoxy-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Bromination Using Iron(III) Chloride and Quaternary Ammonium Salts

Electrophilic bromination remains a cornerstone for introducing bromine into aromatic systems. A patented method for synthesizing 4-bromo-1,2-xylene (CN102234220A) provides a template for adapting this approach to 1-bromo-2-methoxy-4-isopropylbenzene. The protocol involves:

- Reagents : Bromine (Br₂), iron(III) chloride (FeCl₃), and quaternary ammonium salts (e.g., tetrabutylammonium bromide).

- Conditions : Reaction temperatures between −60°C and −20°C in dichloromethane, followed by gradual warming to 10–20°C.

- Mechanism : FeCl₃ generates Br⁺ ions, while quaternary ammonium salts enhance solubility and regioselectivity.

In a representative procedure, o-xylene undergoes bromination to yield 4-bromo-1,2-xylene with 85–93% selectivity. Adapting this to 2-methoxy-4-isopropylbenzene would require optimizing steric and electronic effects. The methoxy group directs bromination ortho/para, but the bulky isopropyl substituent at position 4 may hinder para substitution, favoring ortho bromination (position 1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst Ratio | FeCl₃ : Quaternary Salt = 4–5:1 | |

| Yield | 95% (for 4-bromo-1,2-xylene) | |

| Regioselectivity | 85–93% for desired isomer |

Decarboxylative Bromination with Tetrabutylammonium Tribromide

A decarboxylative approach, as demonstrated by the Royal Society of Chemistry, replaces carboxylic acid groups with bromine using tetrabutylammonium tribromide (Bu₄NBr₃). This method is ideal for substrates like 2-methoxy-4-isopropylbenzoic acid:

- Reaction Setup : Benzoic acid derivatives, Bu₄NBr₃, and potassium phosphate (K₃PO₄) in acetonitrile at elevated temperatures (70–100°C).

- Mechanism : Bu₄NBr₃ acts as a bromine source, while K₃PO₄ facilitates decarboxylation.

For example, 2-methoxy-4-methylbenzoic acid yields 1-bromo-2-methoxy-4-methylbenzene in 98% efficiency. Applying this to 2-methoxy-4-isopropylbenzoic acid would require synthesizing the precursor, potentially via Friedel-Crafts alkylation or Grignard reactions.

Advantages :

Limitations :

- Requires pre-functionalized benzoic acid derivatives.

Regioselective Bromination with N-Bromosuccinimide (NBS)

NBS, in combination with regioselective catalysts, enables precise bromination of methoxy- and isopropyl-substituted arenes. A synthesis of 1-bromo-2-isopropyl-4-methoxybenzene achieved 90% yield using NBS and a thiourea-based catalyst:

- Catalyst : (Z)-N-[3,5-Bis(trifluoromethyl)phenyl]-4-(dimethyliminio)pyridine-1(4H)-carbimidothioate.

- Conditions : Dichloromethane at 25°C for 36 hours under darkness.

For 1-bromo-2-methoxy-4-isopropylbenzene, starting from 2-methoxy-4-isopropylbenzene, NBS could selectively brominate position 1 due to the methoxy group’s ortho-directing effect and the catalyst’s steric guidance.

Comparison of Brominating Agents :

| Agent | Selectivity | Yield | Conditions |

|---|---|---|---|

| Br₂/FeCl₃ | Moderate | 85–93% | Low temperature |

| Bu₄NBr₃ | High | ≥95% | 70–100°C |

| NBS/Catalyst | High | 90% | Ambient |

O-Methylation of Bromophenol Precursors

Introducing the methoxy group post-bromination offers a sequential strategy. A reported synthesis of 1-bromo-2-methoxy-4-tert-butylbenzene involves methylating 2-bromo-5-tert-butylphenol with methyl iodide (CH₃I) and potassium tert-butoxide (t-BuOK):

- Substrate : 2-bromo-4-isopropylphenol.

- Methylation : CH₃I in tetrahydrofuran (THF) at 70°C for 3 hours.

This method avoids competing directing effects during bromination, as the hydroxyl group is converted to methoxy after bromine introduction.

Procedure :

- Brominate 4-isopropylphenol to 2-bromo-4-isopropylphenol.

- Methylate with CH₃I/t-BuOK to yield 1-bromo-2-methoxy-4-isopropylbenzene.

Yield Data :

| Step | Yield | Purity |

|---|---|---|

| Bromination | 75% | 90% |

| Methylation | 95% | 98% |

Comparative Analysis and Industrial Viability

Cost Efficiency :

- Method 1 (FeCl₃) : Low-cost catalysts but requires cryogenic conditions.

- Method 2 (Bu₄NBr₃) : High precursor costs offset by excellent yields.

- Method 3 (NBS) : Premium catalysts increase expenses but enable room-temperature reactions.

Scalability :

- Methods 1 and 2 are industrially feasible due to straightforward workup procedures.

- Method 4’s two-step process may complicate large-scale production.

Environmental Impact :

- Bu₄NBr₃ and NBS generate less hazardous waste compared to traditional Br₂/FeCl₃ systems.

Scientific Research Applications

Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- involves its interaction with electrophiles and nucleophiles due to the presence of electron-donating and electron-withdrawing groups on the benzene ring. The methoxy group activates the ring towards electrophilic substitution, while the bromine atom can participate in various chemical transformations .

Comparison with Similar Compounds

Notes

- Limited direct data on the target compound necessitates inferences from analogs.

- Boiling points and densities are estimated based on molecular weight and substituent effects.

- Safety protocols for brominated aromatics should be strictly followed until compound-specific data is available .

Biological Activity

Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)-, also known as 1-bromo-4-(2-methoxyethyl)benzene, is a compound of interest due to its various biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological properties.

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.12 g/mol

- CAS Number : 589-15-1

Biological Activity Overview

The biological activity of Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- has been studied in various contexts, particularly focusing on its potential therapeutic applications and toxicological effects.

Antimicrobial Activity

Research has indicated that certain brominated compounds exhibit antimicrobial properties. For instance, studies involving related compounds suggest that halogenated benzenes can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Properties

Brominated compounds have shown potential as antioxidants. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The methoxy group in the compound may enhance its radical scavenging ability .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various brominated compounds, Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- was tested against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- | 32 | E. coli |

| Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- | 16 | S. aureus |

Case Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various brominated phenolic compounds using DPPH radical scavenging assays. The results demonstrated that Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- exhibited a significant reduction in DPPH radicals, indicating its potential as an antioxidant agent.

| Compound | IC50 (µg/mL) |

|---|---|

| Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- | 45 |

| Trolox (standard) | 30 |

The biological activities of Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Radical Scavenging : The methoxy group contributes to the stabilization of free radicals through electron donation, thereby neutralizing reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)-, and how do substituent positions influence reaction selectivity?

- Methodology : The synthesis typically involves sequential electrophilic substitution or functional group interconversion. For example, bromination of a pre-substituted benzene derivative (e.g., 2-methoxy-4-isopropyltoluene) can be optimized using FeBr₃ or AlBr₃ as catalysts. The methoxy group at position 2 acts as an ortho/para-directing group, favoring bromination at position 1 or 3, but steric hindrance from the isopropyl group at position 4 often directs bromination to position 1 .

- Key Considerations : Monitor reaction intermediates via TLC or GC-MS to confirm regioselectivity. Adjust solvent polarity (e.g., dichloromethane vs. acetic acid) to control reaction kinetics and minimize byproducts .

Q. How is the structural characterization of this compound validated using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Compare experimental - and -NMR shifts with predicted values (e.g., using ChemDraw or ACD/Labs). The methoxy group (~δ 3.8 ppm) and isopropyl protons (δ ~1.2–1.4 ppm) are diagnostic .

- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z corresponding to C₁₀H₁₃BrO₂ (exact mass: 258.0). Fragmentation patterns (e.g., loss of Br or methoxy groups) confirm substituent positions .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The bromine atom’s high electron density aids in resolving crystal packing and bond angles .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between computational predictions and observed reactivity in cross-coupling reactions involving this compound?

- Methodology :

- Mechanistic Probes : Perform kinetic isotope effect (KIE) studies or deuterium labeling to distinguish between electrophilic aromatic substitution (EAS) and radical pathways.

- Computational Validation : Use DFT (e.g., Gaussian or ORCA) to model transition states. Compare activation energies for bromine substitution at position 1 vs. competing sites .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation during Suzuki-Miyaura coupling, where steric bulk from the isopropyl group may slow transmetallation .

Q. How can researchers optimize catalytic oxidation of this compound to synthesize derivatives like 4-methoxyacetophenone analogs?

- Case Study : In analogous systems (e.g., 1-methoxy-4-isopropylbenzene), oxidation with N-hydroxyphthalimide (NHPI) and Cu(II) salts at 120°C in acetonitrile yields ketones (68–75% selectivity) via radical pathways. Adjust catalyst loading (5–10 mol%) and temperature to balance yield and selectivity .

- Troubleshooting : Use GC-MS to identify over-oxidation byproducts (e.g., carboxylic acids). Add radical scavengers (e.g., TEMPO) to confirm reaction mechanism .

Q. What are the challenges in analyzing mass spectrometry data for this compound when co-eluting with structural isomers?

- Methodology :

- High-Resolution MS (HRMS) : Differentiate isomers using exact mass (e.g., Q-TOF instruments with <2 ppm error).

- Collision-Induced Dissociation (CID) : Compare fragmentation pathways. For example, loss of CH₃O• (31.99 Da) vs. Br• (79.90 Da) distinguishes methoxy- and bromine-substituted isomers .

- Chromatographic Separation : Optimize HPLC conditions (e.g., C18 column with acetonitrile/water gradient) to resolve co-eluting peaks .

Comparative and Mechanistic Questions

Q. How does the electronic and steric profile of this compound compare to analogs like 1-bromo-2-(decyloxy)-4-methylbenzene in nucleophilic substitution reactions?

- Analysis :

- Electronic Effects : The methoxy group’s +M effect increases electron density at position 1, enhancing bromide displacement by nucleophiles (e.g., SNAr). In contrast, decyloxy analogs exhibit slower kinetics due to reduced ring activation .

- Steric Effects : The isopropyl group at position 4 hinders approach of bulky nucleophiles (e.g., Grignard reagents), favoring smaller nucleophiles like NH₃ or NaN₃ .

- Validation : Conduct Hammett plots using substituents with varying σ values to quantify electronic contributions .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Approach :

- Docking Simulations : Use AutoDock Vina to model binding poses with target proteins (e.g., cytochrome P450). The bromine atom may act as a halogen bond donor .

- In Vitro Assays : Perform fluorescence quenching or SPR to measure binding constants. Pre-screen for cytotoxicity using MTT assays .

Data Reproducibility and Safety

Q. How can researchers address batch-to-batch variability in synthetic yields for this compound?

- Best Practices :

- Quality Control : Standardize starting material purity (≥98%) via HPLC.

- Reaction Monitoring : Use inline FTIR to detect intermediates and abort runs with anomalous profiles .

- DoE Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- GHS Compliance : Wear nitrile gloves, goggles, and fume hoods due to acute toxicity (Oral LD₅₀: 300 mg/kg in rats) and skin irritation risks .

- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.